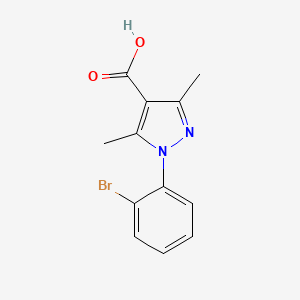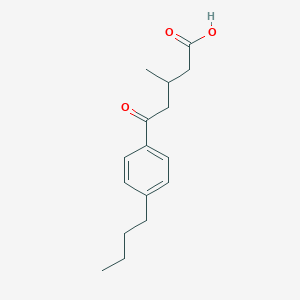
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound. It contains a bromophenyl group, a dimethylpyrazole group, and a carboxylic acid group .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are not detailed in the available literature, similar compounds often undergo reactions such as oxidations, aminations, halogenations, and various types of C–C bond formations .Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives have been studied for their molecular conformation and hydrogen bonding properties. For instance, the dimethyl derivative forms simple cyclic dimers with C—H⋯O hydrogen bonds, indicating its potential in forming complex hydrogen-bonded framework structures in crystallography (Asma et al., 2018).
Reaction Mechanisms and Derivatives
The compound has been involved in studies exploring its functionalization reactions. For example, the reaction mechanisms of its acid chloride derivatives with various aminophenols have been extensively studied, providing insights into the synthesis of new compounds and their structural properties (İ. Yıldırım & F. Kandemirli, 2006).
Spectral and Theoretical Investigations
Spectral and theoretical investigations of derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies involve experimental and computational methods to analyze the molecular structure and electronic properties, indicating its significance in material science and molecular electronics (S. Viveka et al., 2016).
Nonlinear Optical Materials
Research on novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, has demonstrated their potential as nonlinear optical materials. This is particularly relevant for applications in optical limiting and photonics (B. Chandrakantha et al., 2013).
Solid State Properties and Polymorphism
Studies also include the exploration of its structure and dynamic properties in the solid state. This includes research on polymorphism and solid-state proton transfer, contributing to the understanding of its physical chemistry and applications in crystal engineering (L. Infantes et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBMQBBYLOEXOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2Br)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179372 |
Source


|
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
959578-21-3 |
Source


|
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)







